molecular formula C9H11BrN2O B10904137 4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

カタログ番号: B10904137
分子量: 243.10 g/mol
InChIキー: NGYTZEUMICPJDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 4-bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is derived through a systematic approach that prioritizes functional group hierarchy and substituent positioning. The parent heterocycle is a pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms. Numerical indexing begins at the nitrogen atom occupying position 1, which is substituted by a cyclopentyl group. The bromine atom occupies position 4, while the aldehyde functional group (-CHO) is located at position 3.

The molecular formula C₉H₁₁BrN₂O reflects the composition of one pyrazole ring (C₃H₃N₂), a cyclopentyl substituent (C₅H₉), a bromine atom, and an aldehyde group (CHO). The molecular weight calculates to 243.10 g/mol , consistent with isotopic distribution patterns observed in mass spectrometric analyses. Key bond lengths inferred from crystallographic data include the pyrazole N–N distance of 1.356 Å and C–Br bond length of 1.898 Å, both characteristic of aromatic brominated systems.

Structural Feature Bond Length (Å) Bond Angle (°)
Pyrazole N1–N2 1.356 105.2
C4–Br 1.898 119.8
C3–CHO Carbonyl (C=O) 1.224 120.4

Crystal Structure Determination and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.5817(12) Å, b = 12.3223(10) Å, c = 15.8773(11) Å, and β = 71.060(8)°. The asymmetric unit contains one molecule, with the cyclopentyl group adopting a chair-like conformation perpendicular to the pyrazole plane. Intermolecular Br···O halogen bonds (3.370 Å) and C–H···O hydrogen bonds (3.462 Å) stabilize the crystal lattice, forming a three-dimensional network.

The pyrazole ring itself exhibits partial double-bond delocalization, with bond lengths ranging from 1.357 Å (C6–C7) to 1.408 Å (C7–C8), consistent with aromatic character. The aldehyde group lies nearly coplanar with the heterocycle, forming a dihedral angle of 5.271° with the pyrazole plane, which facilitates conjugation between the formyl group and the aromatic π-system.

Tautomeric Behavior and Resonance Stabilization Mechanisms

Pyrazole derivatives exhibit tautomerism due to the mobility of protons on the nitrogen atoms. For this compound, two primary tautomers are possible: the 1H-form (observed in crystalline state) and a hypothetical 2H-form involving proton migration to N2. However, the bulky cyclopentyl substituent at N1 sterically inhibits tautomerization, locking the molecule in the 1H configuration.

Resonance stabilization arises from conjugation between the aldehyde group and the pyrazole ring. The carbonyl oxygen participates in partial double-bond character with C3 (C=O bond length: 1.224 Å), while resonance structures delocalize electron density into the ring, as evidenced by shortened C3–C4 (1.408 Å) and elongated C4–Br (1.898 Å) bonds. This electronic redistribution enhances thermal stability, with decomposition temperatures exceeding 200°C.

Comparative Analysis with Related Pyrazole Carbaldehyde Derivatives

Structural comparisons with analogous compounds highlight the influence of substituents on molecular properties:

  • 4-Bromo-1H-pyrazole-3-carboxaldehyde (C₄H₃BrN₂O):

    • Lacks the cyclopentyl group, resulting in reduced steric hindrance and higher solubility in polar solvents.
    • Exhibits similar Br–C bond lengths (1.897 Å) but different crystal packing due to absent alkyl substituents.
  • 4-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine (C₁₃H₁₄BrN₃):

    • Incorporates a pyridine ring, extending π-conjugation and altering electronic properties.
    • Demonstrates longer C–Br bond lengths (1.912 Å) due to diminished electron-withdrawing effects.
  • 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid (C₄H₂BrN₃O₄):

    • Nitro and carboxylic acid groups introduce strong hydrogen-bonding networks, contrasting with the aldehyde's halogen bonding preferences.
    • Crystallizes in space group P2₁/c but with smaller unit cell volume (809.3 ų vs. 1947.7 ų).
Compound Substituents C–Br Length (Å) Space Group
This compound Cyclopentyl, CHO 1.898 P2₁/c
4-Bromo-1H-pyrazole-3-carboxaldehyde None, CHO 1.897 P2₁
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid NO₂, COOH 1.901 P2₁/c

特性

分子式

C9H11BrN2O

分子量

243.10 g/mol

IUPAC名

4-bromo-1-cyclopentylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H11BrN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2

InChIキー

NGYTZEUMICPJDV-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)N2C=C(C(=N2)C=O)Br

製品の起源

United States

準備方法

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates deprotonation of the pyrazole nitrogen, enhancing nucleophilicity.

  • Temperature : Reactions are conducted at 80–100°C for 6–12 hours to ensure complete substitution.

  • Yield : Reported yields range from 65% to 78%, with side products arising from over-alkylation or solvent adduct formation.

Example Protocol:

  • Dissolve 1H-pyrazole-3-carbaldehyde (1.0 equiv) and cyclopentyl bromide (1.2 equiv) in anhydrous DMF.

  • Add Cs₂CO₃ (2.0 equiv) and heat at 90°C for 8 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Challenge : Competing O-alkylation of the aldehyde group necessitates careful control of reaction stoichiometry and temperature.

Bromination Strategies at Position 4

Bromination at the pyrazole’s 4-position is critical for directing subsequent reactivity. Electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) is widely employed.

Regioselective Bromination

  • NBS in Tetrahydrofuran (THF) : NBS (1.1 equiv) in THF at 0°C to room temperature selectively brominates the 4-position due to the electron-withdrawing effect of the aldehyde group at position 3.

  • Catalytic Lewis Acids : FeCl₃ or AlCl₃ (5 mol%) enhances electrophilic substitution, reducing reaction time to 2–4 hours.

Yield and Byproducts:

Brominating AgentSolventTemperatureYieldByproducts
NBSTHF0°C → RT82%5-bromo isomer (<5%)
Br₂DCMRT70%Dibrominated products (10–15%)

Note : Excess bromine leads to dibromination, necessitating precise stoichiometric control.

Formylation at Position 3

The aldehyde group at position 3 is introduced via Vilsmeier-Haack formylation, a robust method for aromatic formylation.

Vilsmeier-Haack Reaction Protocol:

  • Generate the Vilsmeier reagent by reacting phosphoryl chloride (POCl₃) with DMF at 0°C.

  • Add the brominated pyrazole intermediate (1.0 equiv) and stir at 60°C for 4 hours.

  • Hydrolyze with aqueous sodium acetate to yield the aldehyde.

Optimization Insights :

  • DMF:POCl₃ Ratio : A 1:1.2 ratio minimizes side reactions like over-chlorination.

  • Reaction Time : Prolonged heating (>6 hours) degrades the aldehyde to carboxylic acid.

Yield Data:

Starting MaterialReagent RatioTemperatureYield
4-Bromo-1-cyclopentylpyrazoleDMF:POCl₃ (1:1.2)60°C75%

One-Pot Synthesis Approaches

Recent advancements focus on streamlining synthesis through one-pot methodologies, reducing purification steps and improving atom economy.

Sequential Alkylation-Bromination-Formylation:

  • Perform N-alkylation with cyclopentyl bromide in DMF/Cs₂CO₃.

  • Directly add NBS without intermediate isolation, followed by Vilsmeier-Haack formylation.

  • Isolate the final product via crystallization.

Advantages :

  • Total yield increases to 58–62% (vs. 45–50% for stepwise methods).

  • Reduced solvent waste and processing time.

Limitations :

  • Requires precise control of reaction conditions to prevent side reactions.

化学反応の分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 undergoes substitution under catalytic or thermal conditions:

Reagent/ConditionsProductKey FeaturesSource
Amines (e.g., NH₃, RNH₂)4-Amino-1-cyclopentyl-1H-pyrazole-3-carbaldehydePd catalysis enhances efficiency
Alkoxides (RO⁻)4-Alkoxy derivativesRequires polar aprotic solvents
Thiols (RSH)4-Thioether derivativesAcidic or basic conditions

Mechanism : Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the aldehyde and pyrazole ring.

Aldehyde Group Reactions

The aldehyde at position 3 participates in condensation and reduction:

2.1. Condensation with Nucleophiles

Reaction TypeReagentProductSource
Schiff Base FormationPrimary aminesImine derivatives (R–N=CH–Pyrazole)
Knoevenagel CondensationActive methylene compoundsα,β-Unsaturated carbonyl adducts
Wittig ReactionPhosphorus ylidesAlkenyl-functionalized pyrazoles

Example : Reaction with semicarbazide forms semicarbazones, which are precursors for heterocyclic expansions .

2.2. Reduction

Reducing AgentProductConditionsSource
NaBH₄3-Hydroxymethyl-4-bromo-1-cyclopentyl-1H-pyrazoleRoom temperature, EtOH
H₂/Pd-C3-Methyl derivativeHigh-pressure hydrogenation

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the less hindered positions (e.g., position 5):

ElectrophileProductConditionsSource
Nitration (HNO₃/H₂SO₄)5-Nitro derivativesLow yield due to deactivation
Sulfonation (SO₃)5-Sulfo derivativesRequires harsh conditions

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed couplings:

Reaction TypeReagentProductCatalystSource
Suzuki CouplingAryl boronic acids4-Arylpyrazole derivativesPd(PPh₃)₄
Buchwald-Hartwig AminationPrimary/secondary amines4-Aminopyrazole derivativesPd₂(dba)₃/Xantphos

Example : Coupling with phenylboronic acid yields 4-phenylpyrazole analogs .

Cyclocondensation Reactions

The aldehyde group facilitates heterocycle formation:

ReagentProductConditionsSource
HydrazinesPyrazolo[3,4-d]pyridazinesAcidic or neutral media
β-Keto estersFused pyran-pyrazole systemsBase catalysis (NaOH)

Mechanism : Aldehyde reacts with bifunctional nucleophiles (e.g., hydrazines) to form fused rings via cyclization .

Mechanistic Insights

  • Halogen Reactivity : Bromine’s electronegativity increases ring electron deficiency, favoring nucleophilic substitution.

  • Aldehyde Activation : The aldehyde’s electrophilic carbon reacts with soft nucleophiles (e.g., amines) via imine intermediates .

  • Steric Effects : The cyclopentyl group at N1 hinders reactions at position 2 but stabilizes intermediates through hydrophobic interactions .

科学的研究の応用

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of pyrazole derivatives, including 4-bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde. The compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar pyrazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : A series of studies have focused on the anticancer activity of pyrazole derivatives. For example, compounds with similar structures have demonstrated promising results against several cancer cell lines, including lung and colon cancer cells .

Agricultural Applications

Given its structural characteristics, this compound may serve as an intermediate in the synthesis of agrochemicals such as fungicides and herbicides. Its potential to inhibit specific enzymes related to plant pathogens makes it a candidate for further exploration in agricultural chemistry .

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialE. coli
Similar Pyrazole DerivativeAnticancerA549 (Lung Cancer)
Similar Pyrazole DerivativeAntifungalFusarium oxysporum

Table 2: Synthetic Pathways for Agrochemical Applications

Synthetic RouteYield (%)Conditions
Synthesis from 4-bromo-pyrazole68Microwave irradiation at 180 °C
Reaction with cyclopentyl derivativesTBDUnder inert atmosphere

Case Study 1: Antimicrobial Efficacy

A study conducted by Mishra et al. evaluated a series of pyrazole derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to those with other functional groups .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various pyrazole derivatives and tested their efficacy against multiple cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.39μM0.39\mu M against the MCF-7 breast cancer cell line, highlighting the potential of these compounds in cancer therapy .

作用機序

4-ブロモ-1-シクロペンチル-1H-ピラゾール-3-カルバルデヒドの作用機序は、特定の分子標的や経路との相互作用を伴います。臭素原子とアルデヒド基は、その反応性と結合親和性に重要な役割を果たします。 この化合物は、特定の酵素や受容体の阻害剤またはモジュレーターとして作用し、様々な生物学的プロセスに影響を与える可能性があります .

類似化合物との比較

Substituent Effects at Position 1

  • Cyclopentyl vs. Phenyl: The cyclopentyl group in the target compound introduces steric bulk and increased hydrophobicity compared to phenyl-substituted analogues like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (). This difference may influence solubility, crystallinity, and interaction with biological targets. For example, phenyl-substituted pyrazoles often exhibit π-π stacking in crystal structures, whereas cyclopentyl groups may favor hydrophobic interactions .

Functional Group Variations at Position 3

  • Carbaldehyde vs. Methoxy/Hydroxy :
    • The carbaldehyde group in the target compound contrasts with methoxy (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, ) or hydroxy (e.g., 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole, ) groups. The carbaldehyde’s electrophilic nature enables reactions like Schiff base formation, whereas methoxy/hydroxy groups are less reactive but may participate in hydrogen bonding .
    • The hydroxy analogue (PSA = 38.05 Ų, LogP = 2.34) is more polar than the carbaldehyde derivative, suggesting differences in bioavailability and metabolic stability .

Bromination and Substitution Patterns

  • Position 4 Bromination :
    • Bromine at position 4 is a common feature in pyrazole derivatives, as seen in 4-bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6, similarity 0.86) and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4, similarity 0.85) . Bromine’s electron-withdrawing effect may stabilize the pyrazole ring and direct further functionalization.
    • In 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (), bromine is part of a 4-bromophenyl substituent at position 3, demonstrating positional isomerism that alters electronic and steric profiles compared to the target compound.

生物活性

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}BrN2_2O
  • Molecular Weight : 255.1 g/mol

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific activities of this compound can be summarized as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have shown significant inhibition of COX-2 activity, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

2. Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers .

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways is hypothesized as a mechanism for its antimicrobial effects.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that those with a bromine substituent showed enhanced COX-2 inhibition compared to their non-brominated counterparts. The study highlighted the importance of halogen substitution in modulating biological activity .

Case Study 2: Anticancer Properties

In vitro assays using human cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50_{50} values indicating potent antiproliferative effects. The mechanism was linked to the compound's ability to induce oxidative stress within the cells .

Activity IC50_{50} (µM) Mechanism
COX-2 Inhibition12Enzyme inhibition
Cancer Cell Cytotoxicity15Apoptosis induction
Antimicrobial ActivityVariesCell wall synthesis disruption

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via Vilsmeier-Haack formylation of the pyrazole precursor, followed by cyclopentyl group introduction via nucleophilic substitution. Key steps include:

  • Formylation: Reacting 4-bromo-1H-pyrazole with DMF/POCl₃ under controlled conditions to introduce the aldehyde group at the 3-position .
  • Cyclopentylation: Using cyclopentyl halides in the presence of a base (e.g., K₂CO₃) to substitute the pyrazole N1-hydrogen. Regioselectivity is ensured by steric and electronic factors, with the cyclopentyl group favoring the less hindered nitrogen .
  • Characterization: Confirm regiochemistry via ¹H NMR (distinct aldehyde proton at δ ~10 ppm) and X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the aldehyde proton (δ ~9.5–10.5 ppm) and cyclopentyl protons (δ ~1.5–2.5 ppm). Carbon signals for the aldehyde (δ ~190–200 ppm) and bromine-substituted pyrazole carbons (δ ~100–110 ppm) are critical .
  • X-ray Crystallography: Resolve bond angles and confirm molecular geometry. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry: Validate molecular weight (expected [M+H]⁺ ~283–285 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the cyclopentyl group) be resolved during structure refinement?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART instruction to model disordered cyclopentyl conformers. Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles .
  • Validation Tools: Employ PLATON/ADDSYM to check for missed symmetry and R1/Rw convergence criteria (<5% discrepancy). Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
  • Case Example: In a related bromopyrazole derivative, disorder in the cyclopentyl ring was resolved by refining two occupancy models (0.7:0.3 ratio) with isotropic displacement parameters .

Q. What strategies optimize the compound’s reactivity for derivatization (e.g., aldol condensations or Schiff base formation)?

Methodological Answer:

  • Aldol Condensation: Activate the aldehyde via base (e.g., NaOH) or Lewis acid (e.g., AlCl₃) to form enolates with ketones. Monitor reaction progress via TLC (Rf shift) and isolate products via column chromatography (hexane:EtOAC gradient) .
  • Schiff Base Synthesis: React with primary amines (e.g., aniline derivatives) in ethanol under reflux. Use acetic acid as a catalyst and characterize imine formation via IR (C=N stretch ~1600 cm⁻¹) .
  • Challenges: Bromine’s electron-withdrawing effect may reduce aldehyde electrophilicity; optimize solvent polarity (e.g., DMF vs. THF) to enhance reactivity .

Q. How can computational methods (e.g., DFT or MD simulations) predict biological activity or stability of derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09/B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • Molecular Docking: Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) to assess stability .
  • Case Study: A 4-bromo-pyrazole-carbaldehyde analog showed anti-inflammatory activity via COX-2 inhibition predicted by docking (ΔG = -9.2 kcal/mol) and confirmed via in vitro assays .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Root Cause: Solvent effects, conformational flexibility, or incorrect DFT functional choice.
  • Mitigation:
    • Run DFT calculations with explicit solvent models (e.g., IEFPCM for DMSO) .
    • Compare Boltzmann-averaged shifts of multiple conformers (e.g., cyclopentyl chair vs. twist) with experimental data .
    • Use DP4+ probability analysis to statistically validate assignments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。